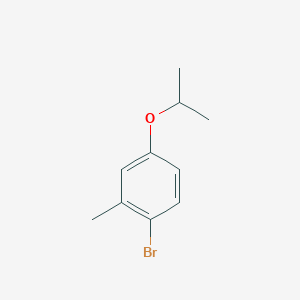

2-Bromo-5-isopropoxytoluene

Description

2-Bromo-5-isopropoxytoluene is a brominated aromatic compound featuring a methyl group (toluene backbone), a bromine atom at the 2-position, and an isopropoxy (-OCH(CH₃)₂) substituent at the 5-position. This compound is hypothesized to serve as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications, where substituent regiochemistry and electronic effects are critical.

Properties

IUPAC Name |

1-bromo-2-methyl-4-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-7(2)12-9-4-5-10(11)8(3)6-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQADIFNVMNUSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-isopropoxytoluene typically involves the bromination of 5-isopropoxytoluene. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In industrial settings, the production of 2-Bromo-5-isopropoxytoluene may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-isopropoxytoluene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

Substitution Products: Depending on the nucleophile, products can include various substituted toluenes.

Oxidation Products: Quinones or other oxidized aromatic compounds.

Reduction Products: Hydrogenated derivatives of the original compound.

Scientific Research Applications

2-Bromo-5-isopropoxytoluene is used in scientific research for various purposes:

Chemistry: As a building block in organic synthesis, it is used to create more complex molecules for pharmaceuticals and agrochemicals.

Biology: It serves as a precursor in the synthesis of biologically active compounds.

Medicine: Research into potential therapeutic agents often involves this compound as an intermediate.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Bromo-5-isopropoxytoluene involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, facilitating various substitution reactions. The isopropoxy group can also participate in reactions, influencing the compound’s overall reactivity and interaction with other molecules .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

To contextualize the properties of 2-Bromo-5-isopropoxytoluene, a comparison with three structurally related compounds is presented below. Key parameters include molecular weight, substituent effects, melting points, and functional group reactivity.

Comparative Data Table

*Estimated based on substituent bulk compared to analogs.

Substituent Effects on Physical Properties

- Halogen vs. Alkoxy Groups : The presence of a bromine atom at the 2-position is common across all analogs. However, the 5-position substituent significantly alters properties. For instance, 2-Bromo-5-fluorotoluene has a high melting point (169–170°C) due to fluorine’s electronegativity and compact size, enabling dense crystal packing . In contrast, 5-Benzyloxy-2-bromotoluene’s benzyloxy group introduces steric bulk, reducing intermolecular forces and lowering the melting point to 69–70.5°C . The isopropoxy group in 2-Bromo-5-isopropoxytoluene is less bulky than benzyloxy but more so than fluorine, likely resulting in an intermediate melting range.

- Solubility: Fluorinated analogs like 2-Bromo-5-fluorotoluene exhibit poor miscibility in polar solvents due to their nonpolar character , whereas alkoxy-substituted derivatives (e.g., benzyloxy, isopropoxy) may show improved solubility in ethers or chlorinated solvents owing to oxygen’s lone-pair electrons.

Biological Activity

2-Bromo-5-isopropoxytoluene is an aromatic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by case studies and relevant data.

Chemical Structure and Properties

The molecular formula of 2-Bromo-5-isopropoxytoluene is C₁₀H₁₃BrO. The presence of a bromine atom at the second position and an isopropoxy group at the fifth position on the toluene ring contributes to its unique chemical reactivity and biological profile.

Interaction with Enzymes:

2-Bromo-5-isopropoxytoluene has been shown to interact with various enzymes, particularly cytochrome P450 enzymes, which play a crucial role in drug metabolism. This interaction can lead to the formation of reactive intermediates that may affect cellular macromolecules, resulting in significant biochemical effects.

Oxidative Stress Induction:

Research indicates that this compound can induce oxidative stress in cells by generating reactive oxygen species (ROS). This oxidative stress can activate signaling pathways such as MAPK and NF-κB, leading to alterations in gene expression and cellular responses.

Enzyme Inhibition:

One of the primary mechanisms through which 2-Bromo-5-isopropoxytoluene exerts its effects is by inhibiting specific enzymes. For instance, it has been reported to inhibit acetylcholinesterase, an enzyme critical for neurotransmitter regulation in the nervous system.

Cellular Effects:

At varying concentrations, this compound exhibits different biological activities. At lower doses, it may show anti-inflammatory and antioxidant properties, while higher doses can lead to cytotoxic effects.

Antitumor Activity

A study assessed the cytotoxic effects of halogenated compounds on human cancer cell lines. 2-Bromo-5-isopropoxytoluene showed promising results against non-small cell lung cancer (A549) cells, with an IC50 value indicating effective inhibition of cell proliferation .

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 2-Bromo-5-isopropoxytoluene | 12.5 | Induction of apoptosis via ROS generation |

| 5-Fluorouracil (control) | 4.98 | Inhibition of DNA synthesis |

Neuroprotective Effects

In animal models, 2-Bromo-5-isopropoxytoluene demonstrated neuroprotective effects by reducing oxidative stress markers and improving cognitive function in models of neurodegeneration. The compound's ability to modulate acetylcholine levels contributed to these protective outcomes.

Metabolic Pathways

The metabolism of 2-Bromo-5-isopropoxytoluene primarily involves cytochrome P450 enzymes, leading to hydroxylation and subsequent conjugation reactions that facilitate excretion. Understanding these metabolic pathways is essential for predicting its pharmacokinetics and potential toxicity.

Transport and Distribution

The transport mechanisms for this compound include organic anion transporters that facilitate its uptake into cells. Its distribution within tissues is influenced by its chemical properties and interactions with cellular components, allowing it to localize in critical areas such as the endoplasmic reticulum and mitochondria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.